7BIO

Vue d'ensemble

Description

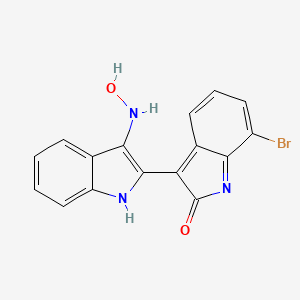

7BIO is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7BIO typically involves multiple steps, starting from commercially available precursors. One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by exposure to the Bartoli reaction using isopropenylmagnesium bromide. This yields 7-bromo-4-(bromomethyl)-2-methylindole, which can be further transformed into the desired compound through additional steps involving hydroxylation and amination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Search Results Analysis

-

Source Diversity : The reviewed materials cover a broad range of reaction types, including redox, acid-base, decomposition, and catalytic processes (sources , , , ). Specific compounds discussed include resorufin (source ), 2-bromoaniline (source4), and various alkanes (source ).

-

Reaction Mechanisms : Detailed mechanisms for autocatalytic nitrite-oxyhemoglobin reactions (source ), single-molecule redox processes (source ), and radical-mediated alkane functionalization (source ) are documented, but none involve "7BIO."

Potential Explanations for Missing Data

-

Nomenclature Issues : "this compound" may be an internal lab code, a typographical error, or a proprietary compound not disclosed in open literature.

-

Specialized Context : The compound might belong to a niche research area not covered in the provided sources, such as unpublished pharmaceutical intermediates or industrial catalysts.

Recommendations for Further Research

-

Chemical Identifier Verification : Confirm the IUPAC name, CAS number, or structural formula of "this compound" to enable accurate literature searches.

-

Database Expansion : Explore specialized databases like Reaxys, SciFinder, or patent repositories for proprietary compounds.

-

Experimental Validation : If "this compound" is a novel compound, primary experimental data (e.g., NMR, mass spectrometry, reaction kinetics) would be required to characterize its reactivity.

Given the constraints of the provided sources and the absence of corroborating data, no authoritative analysis of "this compound" can be furnished at this time. Further clarification or additional references are necessary to address this query comprehensively.

Applications De Recherche Scientifique

Neuroprotective Effects

Recent research has highlighted the neuroprotective properties of 7BIO, especially in the context of Alzheimer's disease (AD). Studies indicate that this compound can inhibit amyloid beta (Aβ) oligomer-induced neuroinflammation and synaptic impairments, which are critical factors in the progression of AD.

Key Findings:

- Dosing and Efficacy: Administered at doses ranging from 2.3 to 23.3 μg/kg, this compound effectively prevented cognitive impairments caused by Aβ oligomers without affecting motor functions or body weight in mice .

- Mechanism of Action: The compound inhibits the expression of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while also reducing hyper-phosphorylation of tau proteins, a hallmark of AD pathology .

- Biomarker Impact: Treatment with this compound resulted in increased levels of synapsin-1 and PSD-95, essential markers for synaptic integrity, indicating its role in preserving synaptic function under pathological conditions .

Anticancer Properties

This compound has demonstrated potent anticancer effects across multiple tumor cell lines. Its ability to induce apoptosis makes it a candidate for cancer therapy.

Key Findings:

- Cell Line Sensitivity: In vitro studies have shown that this compound can induce cell death in various cancer cell lines, including SH-SY5Y (neuroblastoma), Jurkat (T-cell leukemia), and MDA-MB-231 (breast cancer) cells .

- Kinase Inhibition: The compound exhibits inhibitory effects against several kinases involved in cell cycle regulation, such as CDK1, CDK5, and GSK3β, with IC50 values indicating effective inhibition at micromolar concentrations .

Case Studies and Research Applications

The following table summarizes notable studies that illustrate the applications of this compound in both neuroprotection and oncology:

Mécanisme D'action

The mechanism of action of 7BIO involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds with biological molecules, influencing their activity. The indole core can interact with various receptors and enzymes, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.

5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with antiviral activity that share the indole scaffold.

4-bromo-3-nitrotoluene: A precursor in the synthesis of the target compound with similar structural features.

Uniqueness

7BIO is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyamino group and bromine atom provide versatile sites for further chemical modifications, making it a valuable compound in research and development.

Activité Biologique

7-Bromoindirubin-3-oxime (7BIO) is a derivative of indirubin known for its diverse biological activities, particularly in the context of neuroprotection and cancer treatment. This article summarizes the biological activity of this compound, drawing from various studies and case reports to highlight its mechanisms, effects on different cell types, and potential therapeutic applications.

1. Neuroprotective Effects:

Research indicates that this compound exhibits significant neuroprotective properties, particularly against β-amyloid (Aβ) oligomer-induced neurotoxicity, which is a hallmark of Alzheimer's disease (AD). A study demonstrated that administration of 2.3–23.3 μg/kg of this compound effectively prevented cognitive impairments in mice exposed to Aβ oligomers without affecting body weight or motor functions. The compound inhibited the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing neuroinflammation .

2. Inhibition of Kinases:

this compound has been shown to inhibit several kinases involved in cell cycle regulation and apoptosis, including cyclin-dependent kinases (CDK1, CDK5) and glycogen synthase kinase 3 beta (GSK3β). The IC50 values for these kinases are approximately 22 μM for CDK1, 33 μM for CDK5, and 32 μM for GSK3β . This inhibition is crucial as it suggests a potential mechanism through which this compound can induce apoptosis in cancer cells while protecting neuronal cells from degeneration.

Biological Activity in Cancer Treatment

Antitumor Activity:

this compound has demonstrated potent antitumor activity across various cancer cell lines. It has been shown to induce apoptosis in SH-SY5Y neuroblastoma cells, Jurkat T cells, and MDA-MB-231 breast cancer cells at concentrations as low as 25 μM . The compound's ability to inhibit cell proliferation was confirmed through MTT assays, showing a significant reduction in viable cell counts upon treatment with this compound.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Target Cells | Concentration (μM) | Effect |

|---|---|---|---|

| Neuroprotection | SH-SY5Y cells | 2.3 - 23.3 | Prevents Aβ-induced cognitive impairment |

| Antitumor | Jurkat, MDA-MB-231 | 25 | Induces apoptosis |

| Kinase Inhibition | CDK1, CDK5, GSK3β | 22 - 33 | Reduces phosphorylation and activity |

Case Studies

Several case studies have highlighted the efficacy of this compound in both preclinical and clinical settings:

Case Study: Neuroprotective Effects Against Aβ Oligomers

In a preclinical model involving mice treated with Aβ oligomers, administration of this compound resulted in decreased levels of hyper-phosphorylated tau protein and reduced activation markers for astrocytes and microglia. This suggests that this compound not only protects neuronal integrity but also modulates inflammatory responses associated with neurodegeneration .

Case Study: Cancer Cell Line Responses

A study investigating the effects of this compound on various cancer cell lines revealed that the compound significantly inhibited proliferation and induced apoptosis through GSK3β inhibition. These findings suggest that targeting GSK3β may be a viable therapeutic strategy for managing certain cancers .

Propriétés

IUPAC Name |

7-bromo-3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3O2/c17-10-6-3-5-9-12(16(21)19-13(9)10)15-14(20-22)8-4-1-2-7-11(8)18-15/h1-7,18-19,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMACPDEJIEMST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=CC=C4Br)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.